3-(4-Methylcyclohexyl)aniline
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Overview
Description
3-(4-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It consists of an aniline group attached to a 4-methylcyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, 4-methylcyclohexyl nitrobenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound . Another method involves the nucleophilic aromatic substitution of haloarenes with amines under high-temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation processes. This method ensures high yield and purity of the final product. The reaction typically occurs in a hydrogenation reactor where the nitro compound is exposed to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylcyclohexyl)aniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, peroxymonosulfuric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
3-(4-Methylcyclohexyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylcyclohexyl)aniline involves its interaction with specific molecular targets. For instance, it can act as a nucleophile in various chemical reactions due to the presence of the amino group. The compound’s effects are mediated through pathways involving nucleophilic substitution and electrophilic aromatic substitution . Additionally, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, modulating their functions .
Comparison with Similar Compounds
Aniline: Aniline is a simpler aromatic amine with a benzene ring attached to an amino group.
Cyclohexylamine: This compound has a cyclohexyl ring attached to an amino group.
4-Methylcyclohexylamine: Similar to 3-(4-Methylcyclohexyl)aniline but without the aromatic ring, making it more flexible and less reactive in electrophilic aromatic substitution reactions.
Uniqueness: this compound is unique due to its combination of an aromatic ring and a cyclohexyl ring with a methyl substituent. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where both aromatic and aliphatic characteristics are desired .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-4,9-11H,5-8,14H2,1H3 |
InChI Key |
LZKGMSWEROZIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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